N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
Overview
Description
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C14H23NO3S It is a derivative of hex-5-en-1-amine, where the amine group is methylated, and it forms a salt with 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate typically involves the following steps:
Methylation of Hex-5-en-1-amine: Hex-5-en-1-amine is reacted with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to form N-methylhex-5-en-1-amine.
Formation of the Salt: The resulting N-methylhex-5-en-1-amine is then reacted with 4-methylbenzenesulfonic acid to form the desired salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-methylhex-5-en-1-amine.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methylhex-5-en-1-amine hydrochloride
- N-methylhex-5-en-1-amine sulfate
- N-methylhex-5-en-1-amine nitrate
Uniqueness
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate is unique due to its specific combination of the N-methylhex-5-en-1-amine moiety with the 4-methylbenzenesulfonate counterion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCUDAFMSJKYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674029 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108656-90-1 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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